molecular formula C10H12ClN3O B1418377 Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1158371-89-1

Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

Cat. No. B1418377
M. Wt: 225.67 g/mol
InChI Key: VMTRWBPIDRYMDZ-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by a variety of methods. For example, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary widely depending on the specific compound and its substituents. For example, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the specific compound and its substituents. For example, some oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Synthesis and Characterization

  • Novel carbazole derivatives, including the target compound, have been synthesized for potential antibacterial, antifungal, and anticancer activities. These derivatives were synthesized from carbazole, followed by various chemical reactions, and their structures were confirmed through UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

  • Certain carbazole derivatives, which are structurally related to the target compound, exhibited significant antibacterial and antifungal activity, as well as potential anticancer properties against human breast cancer cell line MCF7 (Sharma, Kumar, & Pathak, 2014).

Antifungal Activity

  • A related study synthesized 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies were also conducted to explore their potential as antifungal drugs (Nimbalkar et al., 2016).

Antimicrobial and Antioxidant Activities

  • Other studies on 1,3,4-oxadiazole derivatives have shown antimicrobial and antioxidant activities. For instance, some derivatives exhibited significant antibacterial and antifungal activities, as well as radical scavenging properties (Saundane, Verma, & Katkar, 2013).

Anticancer Properties

  • Some 1,3,4-oxadiazole derivatives have been evaluated for their anticancer properties. For example, certain compounds showed activity against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Antiviral Activity

  • The antiviral activity of novel 1,3,4-oxadiazole-derived α-aminophosphonates/α-aminophosphonic acids against the avian coronavirus infectious bronchitis virus has been investigated. Compounds showed strong virucidal activity, highlighting their potential for developing new virucidal products (Hkiri et al., 2022).

Colorimetric Sensors

  • 1,3,4-oxadiazole compounds have been used to develop novel anion sensors with colorimetric properties for F− sensing. These sensors showed significant optical shifts upon addition of F−, demonstrating their potential in chemical sensing applications (Ma et al., 2013).

Safety And Hazards

The safety and hazards associated with oxadiazoles can vary depending on the specific compound. Some oxadiazole derivatives are considered combustible and toxic .

Future Directions

The future directions for research on oxadiazoles are vast, given their wide range of potential applications. They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRWBPIDRYMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

CAS RN

1158371-89-1
Record name methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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